molecular formula C9H7BrFN B1528441 6-bromo-5-fluoro-1-methyl-1H-indole CAS No. 1034894-76-2

6-bromo-5-fluoro-1-methyl-1H-indole

Cat. No. B1528441
CAS RN: 1034894-76-2
M. Wt: 228.06 g/mol
InChI Key: NYYRCRWOKNPZJF-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1-methyl-1H-indole is a compound that belongs to the indole class of organic compounds. It has a molecular formula of C9H7BrFN and a molecular weight of 228.0609832 .


Molecular Structure Analysis

The molecular structure of 6-bromo-5-fluoro-1-methyl-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule carries a bromine atom at the 6th position, a fluorine atom at the 5th position, and a methyl group at the 1st position of the indole ring .

Scientific Research Applications

Ionization Potentials and Fluorescence in Proteins

A study on the ionization potentials of fluoroindoles, including compounds closely related to "6-bromo-5-fluoro-1-methyl-1H-indole", highlights their impact on the fluorescence decay of tryptophan in proteins. Fluoro substitution on indoles, such as 5-fluoroindole, affects the ionization potential, leading to a suppression of electron transfer rate and thereby a longer average fluorescence lifetime. This property is significant in understanding the fluorescence behavior of tryptophan in proteins and could be exploited in protein fluorescence studies (Liu et al., 2005).

Synthesis of Fluoroindolecarboxylic Acids

Research on the synthesis of fluoroindolecarboxylic acids from fluoroindoles demonstrates a range of chemical reactions to produce these compounds, which are significant in pharmaceutical development and other chemical synthesis applications. The study provides a rational access to these compounds, indicating their importance in the synthesis of more complex molecules (Schlosser et al., 2006).

Photoaffinity Labeling

The comprehensive synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from 5- and 6-trifluoroacetylindoles presents an application in bioactive indole metabolites synthesis. These compounds serve as diazirine-based photoaffinity labels for biological functional analysis, demonstrating the utility of fluoroindole derivatives in biochemical research and drug discovery (Murai et al., 2012).

Fluorescent Detection and Modification of Proteins

A study on the photoreaction of indole-containing compounds with halocompounds, including chloroform, has been shown to generate products with redshifted fluorescence. This reaction can be utilized for the fluorescent detection and modification of proteins, opening pathways for developing novel fluorophores and protein labeling strategies (Ladner et al., 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

Given the biological significance of indole derivatives, future research could focus on the synthesis of 6-bromo-5-fluoro-1-methyl-1H-indole and its derivatives, and the exploration of their potential biological activities . Additionally, the development of novel methods of synthesis could be an interesting area of future research .

properties

IUPAC Name

6-bromo-5-fluoro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-12-3-2-6-4-8(11)7(10)5-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYRCRWOKNPZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-5-fluoro-1-methyl-1H-indole

Synthesis routes and methods I

Procedure details

To the solution of 6-bromo-5-fluoro-1H-indole (0.92 g, 4.28 mmol) in dry DMF (10 mL) was added sodium hydride as 60% in oil (0.26 g, 6.41 mmol) at 0° C. The mixture was stirred at 0° C. for 30 min, and then iodomethane (0.32 mL, 5.14 mmol) was added. The mixture was stirred for 1 hour at room temperature, and then quenched with ice and extracted with EtOAc (50 mL). The organic layer was washed with water, brine, dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (EtOAc-hexane, 1:9) give 6-bromo-5-fluoro-1-methyl-1H-indole as a colorless solid (0.97 g, 99%). 1H NMR (CDCl3, 400 MHz): 3.66 (s, 3H), 6.43 (d, J=2.7 Hz, 1H), 7.05 (d, J=2.7 Hz, 1H), 7.34 (d, J=9.3 Hz, 1H), 7.44 (d, J=5.4 Hz, 1H).
Quantity
0.92 g
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reactant
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0 (± 1) mol
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reactant
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oil
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0.26 g
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reactant
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10 mL
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solvent
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0.32 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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